molecular formula C12H21N3O B11799216 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine

Katalognummer: B11799216
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: DIQDQQQUQPIRGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine typically involves the reaction of 1-isopropyl-1H-pyrazole with 4-methoxypiperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The methoxy group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Isopropyl-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a methoxy group.

    1-Isopropyl-1H-pyrazol-4-yl)boronic acid: Features a boronic acid group, used in different chemical reactions.

    1-Isopropyl-1H-pyrazol-4-yl)methanamine: Contains an amine group, offering different reactivity and applications.

Uniqueness

4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C12H21N3O

Molekulargewicht

223.31 g/mol

IUPAC-Name

4-methoxy-4-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C12H21N3O/c1-10(2)15-9-11(8-14-15)12(16-3)4-6-13-7-5-12/h8-10,13H,4-7H2,1-3H3

InChI-Schlüssel

DIQDQQQUQPIRGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C=N1)C2(CCNCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.